molecular formula C11H13FN2O B12078239 N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide

N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide

Cat. No.: B12078239
M. Wt: 208.23 g/mol
InChI Key: GBDXGVLIAABSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds. This particular compound has a molecular formula of C12H15FN2O3S and is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Additionally, the compound can be synthesized through multistep reactions involving the formation of azetidine intermediates, followed by functionalization with the desired substituents .

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with carbon nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial and anticancer properties . The compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the polymer industry, where it is used to create specialized polymers with unique properties .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as N-(methanesulfonyl)azetidine and azetidine-2-carboxylic acid. While all these compounds share the azetidine ring structure, they differ in their substituents and resulting chemical properties. For example, N-(methanesulfonyl)azetidine is used in polymer synthesis, while azetidine-2-carboxylic acid is a natural product with distinct biological activity . The unique combination of the fluoro and methyl substituents in this compound imparts specific reactivity and stability, making it valuable for targeted applications .

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide

InChI

InChI=1S/C11H13FN2O/c1-7-2-3-9(4-10(7)12)14-11(15)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15)

InChI Key

GBDXGVLIAABSLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CNC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.